N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Description
This compound belongs to a class of polycyclic carboxamides featuring a fused tetracyclic core with imino, oxa, and aza heteroatoms.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2/c23-14-5-6-18(17(24)11-14)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOYBRFBSIMVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=C(C=C(C=C5)F)F)CCCN3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of chemical structures characterized by a tetracyclic framework that incorporates various functional groups. Its structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₆F₂N₄O₂
- Molecular Weight : Approximately 348.34 g/mol
- IUPAC Name : N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Structural Features
The presence of fluorine atoms in the aromatic ring may enhance the compound's lipophilicity and influence its biological interactions. The imino and carboxamide functional groups are critical for potential interactions with biological targets.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds featuring difluorophenyl groups have been noted for their ability to inhibit bacterial growth. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Some tetracyclic compounds have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of related difluorobenzamide derivatives against various strains of bacteria and fungi. Results indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL, suggesting a potent antimicrobial effect attributed to the difluorophenyl moiety .
- Cytotoxicity in Cancer Cells :
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of similar compounds:
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of tetracyclic compounds similar to N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca have demonstrated significant anticancer activity. For instance, studies have shown that modifications in the structure can enhance cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis. Research has documented its effectiveness against both gram-positive and gram-negative bacteria .
Pain Management
Recent patents suggest that compounds related to this structure may be utilized in developing new analgesics. The potential for these compounds to inhibit pain pathways presents an exciting avenue for pharmaceutical development aimed at treating chronic pain conditions .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca derivatives. Key factors influencing activity include:
- Substituent Positioning : The placement of fluorine atoms significantly impacts the compound's interaction with biological targets.
- Functional Groups : The presence of carboxamide groups enhances solubility and bioavailability.
Case Study 1: Anticancer Efficacy
A study conducted on a series of tetracyclic compounds revealed that specific modifications to the N-(2,4-difluorophenyl) moiety resulted in enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. The study utilized various assays to quantify cell viability and apoptosis markers, demonstrating a clear dose-response relationship .
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, N-(2,4-difluorophenyl)-4-imino-3-oxa derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting a potential alternative treatment option for resistant strains .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in the aromatic substituent at the N-position, influencing molecular weight, lipophilicity (logP), and hydrogen-bonding capacity. Below is a comparative analysis:
*Estimated based on structural similarity to .
†Calculated using substituent contributions (CF₃ adds ~1.1 to logP).
Key Observations :
- The dimethylphenyl analog () shows moderate lipophilicity, balancing solubility and bioavailability .
- The target compound ’s 2,4-difluorophenyl group likely offers intermediate logP (~3.8), with fluorine atoms enhancing metabolic stability and binding specificity through electronegative interactions .
Bioactivity and Binding Affinity
While direct bioactivity data for the target compound is unavailable, analogs provide insights:
- Trifluoromethyl derivatives are often associated with enhanced target engagement in kinase inhibitors due to improved hydrophobic interactions .
- Dimethylphenyl analogs may exhibit steric hindrance, reducing binding efficiency in crowded active sites .
Docking studies using AutoDock Vina () suggest that substituent geometry critically impacts binding scores. For example:
Metabolic and Stability Profiles
- 2,4-Difluorophenyl: Fluorine atoms reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
- 3,4-Dimethylphenyl : Methyl groups may increase susceptibility to CYP450-mediated oxidation, requiring structural optimization for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
